molecular formula C20H19ClN2O3S B11368858 3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B11368858
M. Wt: 402.9 g/mol
InChI Key: GXDFFIRZIIQOQJ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core, a thiazole ring, and methoxy and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 4-chloro-N-(3-methoxyphenyl)benzamide
  • Benzeneethanamine, 4-methoxy-α-methyl-

Uniqueness

What sets 3-chloro-4-methoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide

InChI

InChI=1S/C20H19ClN2O3S/c1-25-16-6-3-13(4-7-16)20-23-15(12-27-20)9-10-22-19(24)14-5-8-18(26-2)17(21)11-14/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)

InChI Key

GXDFFIRZIIQOQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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